molecular formula C19H16N4O6 B12024878 Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-24-5

Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12024878
CAS No.: 624726-24-5
M. Wt: 396.4 g/mol
InChI Key: JKVRASCNULASII-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methyl-3-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Cyclization to Indolinone: The hydrazone intermediate is then subjected to cyclization to form the indolinone structure. This step often requires the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures.

    Esterification: Finally, the indolinone derivative is esterified with methyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically uses aqueous sodium hydroxide or hydrochloric acid.

    Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid.

    Condensation: Aldehydes, ketones, organic solvents like ethanol or methanol.

Major Products

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of carboxylic acids.

    Condensation: Formation of various hydrazone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The hydrazone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory and anticancer properties. The presence of the nitro group and the indolinone structure is particularly significant in these studies.

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(2-benzoylhydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the nitro group.

    Methyl 2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Contains a chlorine substituent instead of a nitro group.

    Methyl 2-(3-(2-(4-methoxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

624726-24-5

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(4-methyl-3-nitrobenzoyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H16N4O6/c1-11-7-8-12(9-15(11)23(27)28)18(25)21-20-17-13-5-3-4-6-14(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3

InChI Key

JKVRASCNULASII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

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